molecular formula C8H20NSi B14349673 CID 13256003

CID 13256003

Katalognummer: B14349673
Molekulargewicht: 158.34 g/mol
InChI-Schlüssel: OXNQTYPLCJAJQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 13256003” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds. This compound is a unique compound with specific chemical and physical properties that make it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 13256003 involves specific chemical reactions and conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The synthetic routes may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include the use of specialized equipment and conditions to ensure the purity and consistency of the final product. The industrial production process may also involve purification steps to remove any impurities and achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions: CID 13256003 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be carried out under specific conditions using appropriate reagents.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound may include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.

Wissenschaftliche Forschungsanwendungen

CID 13256003 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in various chemical reactions. In biology, it may be studied for its potential biological activities and interactions with biological molecules. In medicine, this compound may be investigated for its potential therapeutic effects and mechanisms of action. In industry, it may be used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of CID 13256003 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the target molecules. The molecular targets may include enzymes, receptors, and other proteins, and the pathways involved may include signaling pathways and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 13256003 can be identified based on their chemical structure and properties. These compounds may share similar functional groups and chemical reactivity.

Uniqueness: this compound may have unique properties that distinguish it from other similar compounds. These properties may include its specific chemical structure, reactivity, and biological activities. The uniqueness of this compound can make it of particular interest in certain scientific and industrial applications.

Conclusion

This compound is a compound with diverse applications in scientific research and industry Its unique chemical properties and reactivity make it a valuable compound for various studies and applications

Eigenschaften

Molekularformel

C8H20NSi

Molekulargewicht

158.34 g/mol

InChI

InChI=1S/C8H20NSi/c1-5-10(6-2)9-7-8(3)4/h8-9H,5-7H2,1-4H3

InChI-Schlüssel

OXNQTYPLCJAJQF-UHFFFAOYSA-N

Kanonische SMILES

CC[Si](CC)NCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.